An In-Depth Technical Guide to N-[(2-bromophenyl)methyl]cyclopropanamine (CAS 90868-91-0)
An In-Depth Technical Guide to N-[(2-bromophenyl)methyl]cyclopropanamine (CAS 90868-91-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-[(2-bromophenyl)methyl]cyclopropanamine is a secondary amine featuring a unique combination of a reactive 2-bromobenzyl group and a strained cyclopropylamine moiety. This structure makes it a valuable and versatile intermediate in modern medicinal chemistry. The cyclopropanamine scaffold is a key pharmacophore in a range of biologically active agents, notably as an inhibitor of critical enzymes such as Lysine-specific demethylase 1 (LSD1), which is a target for therapies aimed at central nervous system (CNS) disorders and oncology.[1][2] The presence of the bromophenyl ring provides a strategic site for further molecular elaboration via cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, expected analytical characterization, and its scientific context to empower researchers in its application.
Chemical Identity and Physicochemical Properties
N-[(2-bromophenyl)methyl]cyclopropanamine, also known as N-(2-bromobenzyl)cyclopropanamine, is a key organic building block.[3] Its core properties are summarized below.
| Property | Value | Reference |
| CAS Number | 90868-91-0 | [3][4] |
| Molecular Formula | C₁₀H₁₂BrN | [3] |
| Molecular Weight | 226.12 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥98% | [3] |
| MDL Number | MFCD09808799 | [3] |
| InChI Key | SBKDFWWYKALTKE-UHFFFAOYSA-N | [3] |
| Storage Conditions | Store at 4°C, protect from light | [3] |
Scientific Context and Therapeutic Potential
The scientific interest in N-[(2-bromophenyl)methyl]cyclopropanamine stems from the established biological activities of its constituent moieties. The cyclopropane ring is a recurring motif in a wide array of natural and synthetic compounds known for diverse biological effects, including enzyme inhibition and antimicrobial to antitumor activities.[2]
Specifically, functionalized cyclopropanamines are potent inhibitors of Lysine-specific demethylase 1 (LSD1).[1] LSD1 is an enzyme that plays a crucial role in epigenetic regulation by demethylating histones, and its dysregulation is linked to various diseases.[1] As such, LSD1 inhibitors are actively being investigated as novel therapeutics for conditions including schizophrenia, Alzheimer's disease, epilepsy, and drug addiction.[1]
The structure of N-[(2-bromophenyl)methyl]cyclopropanamine is ideally suited for this field of research. The cyclopropylamine portion can interact with the active site of target enzymes, while the 2-bromophenyl group serves as a versatile chemical handle for diversification through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic modification of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis and Purification
Proposed Synthetic Protocol
This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity can be confirmed by the characterization methods outlined in Section 4.0.
Causality Behind Experimental Choices:
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Reagents: 2-Bromobenzyl bromide is chosen as the electrophile for its high reactivity. Cyclopropylamine serves as the nucleophile.
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Base: A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. It acts as a scavenger for the hydrobromic acid (HBr) byproduct formed during the reaction. Without a base, the HBr would protonate the starting cyclopropylamine, rendering it non-nucleophilic and halting the reaction.
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Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reagents and stabilize charged intermediates without interfering with the reaction.
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Purification: Column chromatography is the standard method for purifying amine products of this type, effectively separating the desired secondary amine from unreacted starting materials and byproducts.
Step-by-Step Methodology:
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Preparation: To a round-bottom flask equipped with a magnetic stir bar, add cyclopropylamine (1.2 equivalents) and a suitable solvent like acetonitrile (approx. 0.1 M concentration relative to the limiting reagent).
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Base Addition: Add triethylamine (1.5 equivalents) to the solution.
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Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise over 15-20 minutes to control any potential exotherm.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC, observing the consumption of the 2-bromobenzyl bromide spot.
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic species, followed by a brine wash.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure N-[(2-bromophenyl)methyl]cyclopropanamine.
Structural Elucidation and Characterization
Verifying the identity and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures for N-[(2-bromophenyl)methyl]cyclopropanamine based on its structure.
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¹H NMR Spectroscopy:
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Aromatic Protons: Four protons exhibiting complex multiplets, typically in the range of δ 7.1-7.6 ppm.
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Methylene Protons (-CH₂-): A singlet corresponding to two protons, expected around δ 3.8-4.0 ppm.
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Amine Proton (-NH-): A broad singlet for one proton, which can appear over a wide range and is D₂O exchangeable.
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Cyclopropyl Methine Proton (-CH-): One proton appearing as a multiplet, shifted downfield relative to the other cyclopropyl protons due to the adjacent nitrogen, likely around δ 2.2-2.5 ppm.
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Cyclopropyl Methylene Protons (-CH₂-): Four protons appearing as complex multiplets at high field (upfield), typically in the range of δ 0.4-0.9 ppm.
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¹³C NMR Spectroscopy:
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Aromatic Carbons: Six distinct signals in the δ 120-140 ppm region, with the carbon attached to the bromine atom being distinct.
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Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.
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Cyclopropyl Methine Carbon (-CH-): A signal around δ 30-35 ppm.
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Cyclopropyl Methylene Carbons (-CH₂-): One or two signals in the highly shielded region of δ 5-15 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from methylene and cyclopropyl groups).
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C-N Stretch: A peak in the 1250-1020 cm⁻¹ region.
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C-Br Stretch: A peak in the fingerprint region, typically 600-500 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 225 and 227, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
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Key Fragments: A prominent fragment would be the bromobenzyl cation [C₇H₆Br]⁺ at m/z 169/171. Another likely fragmentation would involve the loss of the cyclopropyl group.
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Safety, Handling, and Storage
As a laboratory chemical, N-[(2-bromophenyl)methyl]cyclopropanamine should be handled with appropriate care. A comprehensive Safety Data Sheet (SDS) is available from suppliers and should be consulted before use.[4]
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: The compound should be stored at 4°C and protected from light to ensure its stability and prevent degradation.[3]
References
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N-[(2-Bromophenyl)methyl]cyclopropanamine | 90868-91-0 - Sigma-Aldrich.
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Safety Data Sheet - ChemScene.
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N-[(2-bromophenyl)methyl]cyclopropanamine (Cas 90868-91-0) - Parchem.
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N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem.
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Synthesis of (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1] nonan-3-amine), the most potent known a3b4 nicotinic antagonist, addiction cycle interrupter. : r/OrganicChemistry - Reddit.
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Cyclopropanamine Compounds and Use Thereof - PMC - NIH.
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N-[3-(2-bromophenyl)propyl]-2-methylpropan-1-amine - PubChem.
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High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC.
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WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents.
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Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate.
(Note: An illustrative placeholder image is used. A chemical drawing program would be used to generate a precise 2D structure.)
